N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethoxy-substituted benzene ring linked to a pyrrolidinylmethyl group via a sulfonamide bridge. The compound’s structural determination likely employs crystallographic techniques such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
CAS No. |
88301-69-3 |
|---|---|
Molecular Formula |
C16H26N2O5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18-8-6-7-12(18)11-17-24(19,20)16-10-14(22-3)13(21-2)9-15(16)23-4/h9-10,12,17H,5-8,11H2,1-4H3 |
InChI Key |
DYRQLSFHBAVOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide typically involves the reaction of 2,4,5-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4,5-trimethoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a selective antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Notes:
- ASP-azo-ASA: This compound, derived from amisulpride (ASP) and 5-aminosalicylic acid (5-ASA), uses an azo bond for colon-specific delivery. Bacterial azoreductases cleave the azo bond, releasing 5-ASA locally to treat colitis. The pyrrolidine group may enhance tissue penetration, while the sulfamoyl group improves solubility compared to sulfonamides .
- Amisulpride : Shares the pyrrolidinylmethyl group with the target compound but lacks the sulfonamide or trimethoxybenzene moieties. Its anti-psychotic activity stems from dopamine receptor antagonism, suggesting that structural similarities could imply neuroactivity in the target compound .
Key Differentiators
Sulfonamide vs. Azo Bond: The target compound’s sulfonamide group may confer metabolic stability compared to the azo bond in ASP-azo-ASA, which is cleaved enzymatically.
Trimethoxybenzene vs. This property aligns with neuroactive compounds like amisulpride .
Pharmacological Targeting : ASP-azo-ASA’s colon-specific release mechanism is absent in the target compound, implying divergent therapeutic applications. The latter’s structure suggests possible activity in central nervous system disorders or inflammation, though empirical validation is required.
Research Findings and Gaps
- ASP-azo-ASA demonstrated superior efficacy in reducing colitis severity compared to standalone 5-ASA or ASP, attributed to targeted delivery and synergistic effects .
Biological Activity
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine moiety and a trimethoxybenzene structure, which may contribute to its pharmacological properties. The following sections delve into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that sulfonamides, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the activity of certain enzymes involved in bacterial folate synthesis. This mechanism is crucial for their antibacterial properties.
- Modulation of Inflammatory Pathways : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by interfering with folate synthesis pathways. |
| Anti-inflammatory | Potentially inhibits NLRP3 inflammasome activation, reducing inflammation. |
| Antioxidant | May exhibit antioxidant properties by scavenging free radicals. |
| Neuroprotective | Possible protective effects against neuroinflammation-related conditions. |
Antibacterial Activity
A study examining sulfonamides demonstrated their effectiveness against various bacterial strains. The compound's ability to inhibit dihydropteroate synthase was highlighted as a key factor in its antibacterial efficacy.
Anti-inflammatory Effects
In an investigation focused on the NLRP3 inflammasome, related compounds were shown to significantly reduce IL-1β secretion in macrophages. This suggests that this compound may similarly inhibit inflammasome activation and could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
